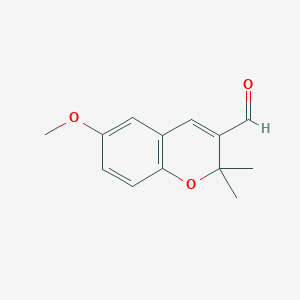
thiophen-2-yl 12-hydroxydodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophen-2-yl 12-hydroxydodecanoate is a compound that features a thiophene ring attached to a 12-hydroxydodecanoate moiety. Thiophene is a five-membered heterocyclic compound containing sulfur, known for its aromatic properties and significant role in organic chemistry . The 12-hydroxydodecanoate part of the molecule is a long-chain fatty acid derivative, which adds to the compound’s versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-2-yl 12-hydroxydodecanoate typically involves the esterification of thiophen-2-yl carboxylic acid with 12-hydroxydodecanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophen-2-yl 12-hydroxydodecanoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Thiophen-2-yl 12-oxododecanoate.
Reduction: Thiophen-2-yl 12-hydroxydodecanol.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Thiophen-2-yl 12-hydroxydodecanoate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of thiophen-2-yl 12-hydroxydodecanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The thiophene ring’s aromatic nature allows it to participate in π-π interactions, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophen-2-yl acetate: Similar structure but with a shorter acyl chain.
Thiophen-2-yl butyrate: Contains a four-carbon acyl chain.
Thiophen-2-yl hexanoate: Features a six-carbon acyl chain.
Uniqueness
Thiophen-2-yl 12-hydroxydodecanoate is unique due to its long acyl chain, which imparts distinct physicochemical properties and potential biological activities. The presence of the hydroxyl group further enhances its reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
847040-63-5 |
|---|---|
Molekularformel |
C16H26O3S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
thiophen-2-yl 12-hydroxydodecanoate |
InChI |
InChI=1S/C16H26O3S/c17-13-9-7-5-3-1-2-4-6-8-11-15(18)19-16-12-10-14-20-16/h10,12,14,17H,1-9,11,13H2 |
InChI-Schlüssel |
GNKKESFJAZHDIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)OC(=O)CCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


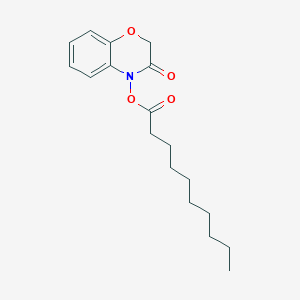
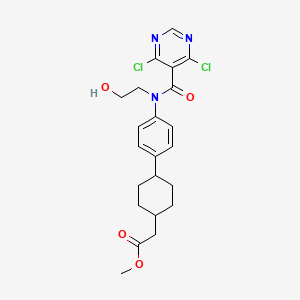
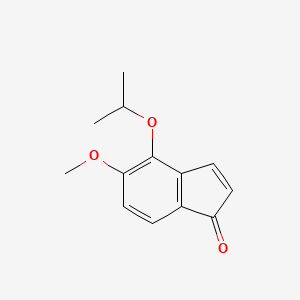
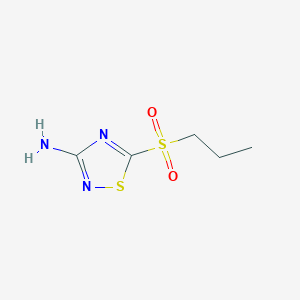
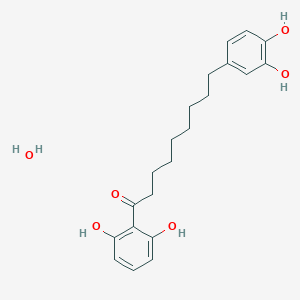


![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
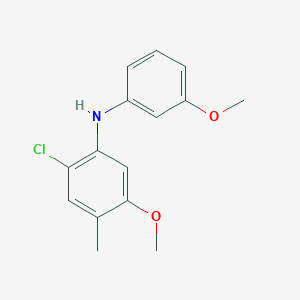
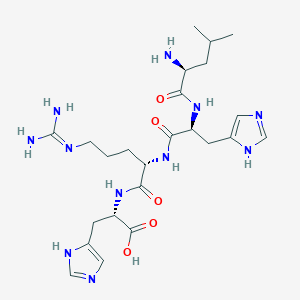

![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
